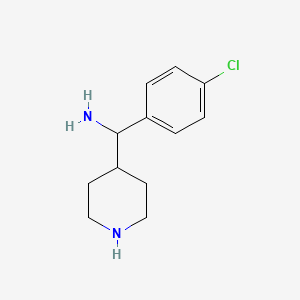

(4-Chlorophenyl)(piperidin-4-yl)methanamine

Description

Contextualization within Contemporary Organic and Medicinal Chemistry Research

In modern chemical science, the piperidine (B6355638) ring is recognized as a privileged scaffold. nih.govencyclopedia.pub This six-membered nitrogen-containing heterocycle is a fundamental building block in the design and synthesis of new therapeutic agents. nih.gov Its prevalence is attributed to its conformational flexibility and its ability to present substituents in a well-defined three-dimensional arrangement, which facilitates precise interactions with biological targets like enzymes and receptors. lifechemicals.com Consequently, piperidine-containing compounds are integral to numerous classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. ijnrd.org

The development of efficient synthetic methodologies for creating substituted piperidines is a significant focus of contemporary organic chemistry. nih.gov Researchers continuously seek novel routes to access diverse piperidine derivatives for screening in drug discovery programs. ajchem-a.com The compound (4-Chlorophenyl)(piperidin-4-yl)methanamine fits directly into this context as a specific example of a substituted piperidine that can be explored for potential biological activity or used as an intermediate in the synthesis of more complex molecules. nbinno.com The presence of the 4-chlorophenyl group further enhances its relevance, as this moiety is known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates.

Historical Perspective on Piperidine Derivatives in Chemical Science

The history of piperidine derivatives is deeply rooted in the study of natural products. The parent compound, piperidine, was first isolated in 1848 from pepper (Piper nigrum), from which it derives its name. biosynce.com This discovery was a significant event in the early days of organic chemistry, contributing to the understanding of heterocyclic compounds. biosynce.com For centuries, alkaloids containing the piperidine ring, such as piperine (B192125) (the compound responsible for the pungency of black pepper), have been known and utilized. encyclopedia.pub

Rationale for Comprehensive Academic Investigation of (4-Chlorophenyl)(piperidin-4-yl)methanamine

The rationale for a thorough academic investigation of (4-Chlorophenyl)(piperidin-4-yl)methanamine is multifaceted and is built upon the established significance of its structural components. The 4-arylpiperidin-4-ol scaffold, a closely related structure, has a rich history in medicinal chemistry and has been the basis for the development of numerous important drugs. The strategic placement of a 4-chlorophenyl group on the piperidine ring makes this class of compounds versatile precursors for creating more complex molecules with potential therapeutic effects.

The academic interest in this specific compound stems from several key points:

Structural Analogy to Known Bioactive Molecules: The 4-arylpiperidine motif is a core component of various central nervous system (CNS) active drugs. nih.govnih.gov Investigating (4-Chlorophenyl)(piperidin-4-yl)methanamine and its derivatives allows researchers to explore new chemical space and potentially discover compounds with novel pharmacological profiles.

Potential as a Synthetic Intermediate: This compound serves as a valuable building block in organic synthesis. nbinno.comnih.gov The primary amine and the secondary amine within the piperidine ring offer multiple reactive sites for further chemical modification, enabling the construction of larger, more complex molecular architectures. scielo.br

Exploration of Structure-Activity Relationships (SAR): The synthesis and biological evaluation of (4-Chlorophenyl)(piperidin-4-yl)methanamine contribute to a deeper understanding of the structure-activity relationships within the broader class of piperidine derivatives. By systematically modifying the structure and assessing the impact on biological activity, chemists can develop models to predict the properties of related compounds.

The diverse pharmacological activities associated with piperidine derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, provide a strong impetus for the synthesis and study of new analogues like (4-Chlorophenyl)(piperidin-4-yl)methanamine. ajchem-a.comwisdomlib.org

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-piperidin-4-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10,12,15H,5-8,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSGRFYZQZHFHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(C2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chlorophenyl Piperidin 4 Yl Methanamine

Retrosynthetic Analysis and Strategic Disconnections

A thorough retrosynthetic analysis of (4-Chlorophenyl)(piperidin-4-yl)methanamine allows for the logical disconnection of the molecule into readily available or synthetically accessible precursors. This strategic approach is fundamental to designing an efficient and viable synthesis.

Identification of Key Precursors and Building Blocks

The most logical retrosynthetic disconnection of the target molecule, (4-Chlorophenyl)(piperidin-4-yl)methanamine, is at the carbon-nitrogen bond formed between the benzylic carbon and the piperidine (B6355638) nitrogen. This leads to two primary building blocks: 4-chlorobenzaldehyde (B46862) and piperidin-4-amine.

A further disconnection can be envisioned within the piperidin-4-amine moiety. The piperidine ring itself can be synthesized through various methods, often starting from acyclic precursors or other heterocyclic systems. A common precursor for substituted piperidines is a corresponding piperidin-4-one, which can then be converted to the amine. For practical laboratory and industrial synthesis, piperidin-4-amine or a protected version thereof, such as tert-butyl piperidin-4-ylcarbamate, often serves as a commercially available and convenient starting material.

Table 1: Key Precursors for the Synthesis of (4-Chlorophenyl)(piperidin-4-yl)methanamine

| Precursor Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| 4-Chlorobenzaldehyde | Cl-C₆H₄-CHO | Provides the 4-chlorophenylmethyl moiety |

| Piperidin-4-amine | C₅H₁₀N-NH₂ | Provides the piperidin-4-yl moiety |

| Piperidin-4-one | C₅H₉NO | Precursor to piperidin-4-amine |

| Tert-butyl piperidin-4-ylcarbamate | C₁₀H₂₀N₂O₂ | Protected form of piperidin-4-amine |

Role of the 4-Chlorophenyl Moiety in Synthetic Design

The 4-chlorophenyl group plays a multifaceted role in the synthetic design. Electronically, the chlorine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution, although this is less critical in the context of the proposed synthesis which focuses on the aldehyde functionality. The primary influence of the 4-chlorophenyl moiety is on the reactivity of the aldehyde group. The electron-withdrawing nature of the chlorine atom can slightly increase the electrophilicity of the carbonyl carbon, potentially facilitating the initial nucleophilic attack by the amine during imine formation in the reductive amination process.

Furthermore, the presence of the chloro-substituent can influence the physical properties of intermediates and the final product, such as crystallinity and solubility, which can be advantageous during purification steps like crystallization and chromatography.

Multi-Step Synthesis Pathways

The construction of (4-Chlorophenyl)(piperidin-4-yl)methanamine can be efficiently achieved through a multi-step synthesis that combines the formation of the piperidine ring (if not starting from a pre-formed piperidine derivative) and the subsequent attachment of the 4-chlorobenzyl group.

Nucleophilic Substitution Approaches for Piperidine Ring Formation

While piperidin-4-amine derivatives are often commercially available, the synthesis of the piperidine ring from acyclic precursors is a fundamental aspect of heterocyclic chemistry. One common approach involves a double nucleophilic substitution reaction. For instance, a primary amine can react with a di-electrophile, such as a 1,5-dihalopentane derivative, to form the six-membered ring.

Another strategy involves the cyclization of δ-amino ketones or esters. For the synthesis of a precursor like piperidin-4-one, an intramolecular Dieckmann condensation of a suitably substituted amino diester can be employed, followed by hydrolysis and decarboxylation.

However, for the specific purpose of synthesizing the title compound, a more direct route often starts with a pre-existing piperidine scaffold. For instance, the synthesis of tert-butyl piperidin-4-ylcarbamate, a protected form of piperidin-4-amine, can be achieved via the reductive amination of N-Boc-piperidin-4-one with an ammonia (B1221849) source, followed by reduction.

Reductive Amination Strategies for Methanamine Moiety Introduction

Reductive amination is a highly effective and widely used method for the formation of carbon-nitrogen bonds and is the key step in coupling 4-chlorobenzaldehyde with piperidin-4-amine. orientjchem.org This reaction typically proceeds in one pot, where the aldehyde and amine first form an imine intermediate, which is then reduced in situ to the desired amine.

The general reaction is as follows:

4-Cl-C₆H₄-CHO + H₂N-C₅H₁₀N → [4-Cl-C₆H₄-CH=N-C₅H₁₀N] → 4-Cl-C₆H₄-CH₂-NH-C₅H₁₀N

To prevent side reactions, such as the self-alkylation of the amine product, a protected piperidine derivative like tert-butyl piperidin-4-ylcarbamate is often used. The Boc (tert-butoxycarbonyl) protecting group can be removed in a subsequent step under acidic conditions.

Table 2: Reagents and Conditions for Reductive Amination

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Typical Conditions |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Tert-butyl piperidin-4-ylcarbamate | Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH) | Stirring at room temperature, followed by addition of NaBH₄ |

| 4-Chlorobenzaldehyde | Piperidin-4-amine | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Stirring at room temperature |

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, well-suited for the reduction of the imine intermediate formed during reductive amination. orientjchem.org A typical procedure involves stirring 4-chlorobenzaldehyde with tert-butyl piperidin-4-ylcarbamate in a solvent like methanol. This allows for the formation of the corresponding iminium ion. Subsequently, sodium borohydride is added portion-wise to reduce the iminium ion to the protected secondary amine. The use of a protic solvent like methanol can facilitate both the imine formation and the reduction step.

A representative experimental procedure would be:

To a solution of tert-butyl piperidin-4-ylcarbamate in methanol, 4-chlorobenzaldehyde is added.

The mixture is stirred at room temperature for a period to allow for imine formation.

The reaction is then cooled, and sodium borohydride is added in small portions.

After the reduction is complete, the reaction is quenched, and the product is extracted and purified.

The final step involves the deprotection of the Boc group using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent to yield (4-Chlorophenyl)(piperidin-4-yl)methanamine.

This multi-step approach, beginning with a retrosynthetic understanding and culminating in a well-orchestrated reductive amination, provides a robust and efficient pathway to the target molecule.

Catalytic Hydrogenation with Palladium on Carbon

Catalytic hydrogenation using palladium on carbon (Pd/C) stands as a robust and widely employed method for the synthesis of (4-Chlorophenyl)(piperidin-4-yl)methanamine. This process typically involves the reductive amination of a suitable ketone precursor, namely (4-chlorophenyl)(piperidin-4-yl)methanone, in the presence of a nitrogen source, commonly ammonia, and hydrogen gas. The Pd/C catalyst facilitates the reduction of the intermediate imine to the desired amine.

The general reaction scheme is as follows:

(4-chlorophenyl)(piperidin-4-yl)methanone + NH₃ + H₂ --(Pd/C)--> (4-Chlorophenyl)(piperidin-4-yl)methanamine

The efficiency of this transformation is contingent on several factors, including the quality of the catalyst, the nature of the solvent, reaction temperature, and hydrogen pressure. The use of 10% Pd/C is common, providing a good balance between activity and cost.

Table 1: Representative Conditions for Catalytic Hydrogenation

| Parameter | Condition |

| Catalyst | 10% Palladium on Carbon |

| Precursor | (4-chlorophenyl)(piperidin-4-yl)methanone |

| Nitrogen Source | Ammonia (in a suitable solvent like methanol) |

| Hydrogen Pressure | 50-100 psi |

| Temperature | 25-50 °C |

| Solvent | Methanol, Ethanol |

This table presents typical conditions and may vary based on specific experimental setups.

Optimization of Reaction Conditions and Reagent Selection

To maximize the yield and purity of (4-Chlorophenyl)(piperidin-4-yl)methanamine, meticulous optimization of reaction parameters is crucial.

The choice of solvent significantly influences the rate and selectivity of the catalytic hydrogenation. Protic solvents like methanol and ethanol are generally preferred as they can effectively dissolve the reactants and the ammonia, and they also help in stabilizing the transition states involved in the reaction. The polarity of the solvent can affect the catalyst's activity and the solubility of hydrogen gas.

Table 2: Influence of Solvent on Reductive Amination Yield

| Solvent | Dielectric Constant | Relative Yield (%) |

| Methanol | 32.7 | 95 |

| Ethanol | 24.5 | 92 |

| Isopropanol (B130326) | 19.9 | 85 |

| Tetrahydrofuran | 7.6 | 70 |

Data is illustrative and based on general trends observed in similar reductive amination reactions.

Temperature and hydrogen pressure are critical parameters that directly impact the kinetics of the hydrogenation reaction. An increase in temperature generally leads to a higher reaction rate. However, excessively high temperatures can promote side reactions, such as dehalogenation of the chlorophenyl group or over-alkylation, leading to a decrease in purity.

Similarly, higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, thereby accelerating the rate of reduction. However, there is typically an optimal pressure range beyond which the increase in rate becomes negligible, and the risk of side reactions may increase.

Table 3: Effect of Temperature and Pressure on Product Yield and Purity

| Temperature (°C) | Pressure (psi) | Yield (%) | Purity (%) |

| 25 | 50 | 88 | 98 |

| 25 | 100 | 92 | 97 |

| 50 | 50 | 95 | 95 |

| 50 | 100 | 94 | 93 |

| 75 | 100 | 90 | 85 |

This data is representative of typical optimization studies for similar catalytic hydrogenations.

Modern Advances in Synthetic Techniques

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for the production of pharmaceutical intermediates like (4-Chlorophenyl)(piperidin-4-yl)methanamine.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing (4-Chlorophenyl)(piperidin-4-yl)methanamine, these principles can be applied in several ways:

Atom Economy: Reductive amination is inherently atom-economical as it incorporates the majority of the atoms from the reactants into the final product.

Use of Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like ethanol or even water, where feasible, can significantly reduce the environmental footprint.

Catalysis: The use of a heterogeneous catalyst like Pd/C is a cornerstone of green chemistry, as it can be easily recovered and reused, minimizing waste.

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures reduces energy consumption.

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, particularly for hydrogenation reactions. In a flow setup, reactants are continuously pumped through a heated tube or column packed with the catalyst. This approach allows for:

Enhanced Safety: The small reaction volumes at any given time significantly reduce the risks associated with handling hydrogen gas under pressure.

Precise Control: Temperature, pressure, and residence time can be precisely controlled, leading to better reproducibility and potentially higher yields and purity.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors ensures efficient heat and mass transfer, which can accelerate the reaction rate.

Scalability: Scaling up production is straightforward by simply running the process for a longer duration or by using multiple reactors in parallel.

For the synthesis of (4-Chlorophenyl)(piperidin-4-yl)methanamine, a continuous flow process could involve pumping a solution of the ketone precursor and ammonia in a suitable solvent through a packed-bed reactor containing Pd/C, with hydrogen gas introduced concurrently.

Table 4: Comparison of Batch vs. Flow Synthesis

| Feature | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk due to large volumes of H₂ | Inherently safer with small reaction volumes |

| Control | Less precise control over parameters | Precise control over temperature, pressure, time |

| Scalability | Requires larger reactors | Easily scalable by extending run time |

| Heat/Mass Transfer | Can be limited | Excellent |

| Reproducibility | Can be variable | High |

Stereoselective Synthesis of Chiral Analogs

The synthesis of single-enantiomer piperidine derivatives is of critical importance in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. americanpharmaceuticalreview.com While specific stereoselective syntheses for (4-Chlorophenyl)(piperidin-4-yl)methanamine are not extensively detailed in readily available literature, several powerful asymmetric strategies are applicable for producing its chiral analogs. These methods typically involve the asymmetric reduction of a prochiral precursor or the use of chiral building blocks. whiterose.ac.uk

One prominent strategy is the catalytic asymmetric hydrogenation of substituted pyridinium (B92312) salts. nih.gov This approach can directly install the chiral center during the formation of the piperidine ring. An iridium-based catalyst, often paired with a chiral phosphine (B1218219) ligand such as MeO-BoQPhos, has been shown to be effective in the enantioselective hydrogenation of 2-alkyl-pyridinium salts, achieving high levels of enantioselectivity. nih.gov For a chiral analog of (4-Chlorophenyl)(piperidin-4-yl)methanamine, a plausible synthetic precursor would be a pyridinium salt derived from a corresponding substituted pyridine. The subsequent hydrogenation would yield an enantioenriched piperidine derivative. nih.gov

Another approach involves leveraging the chiral pool by starting with enantiomerically pure amino acids. whiterose.ac.uk This method establishes the stereochemistry early in the synthetic sequence, which is then carried through to the final piperidine structure. Additionally, modern methods employing C-H functionalization have emerged. For instance, a chiral copper catalyst can enable an enantioselective δ C-H cyanation of acyclic amines, which can then be cyclized to form chiral piperidines. nih.gov

The table below summarizes potential asymmetric methodologies applicable to the synthesis of chiral piperidine analogs.

| Methodology | Catalyst/Reagent Type | Key Feature | Potential Enantiomeric Ratio (er) |

| Asymmetric Hydrogenation | Iridium(I) catalyst with chiral P,N-ligand (e.g., MeO-BoQPhos) | Direct enantioselective reduction of a pyridinium salt precursor. nih.gov | Up to 93:7 er reported for related structures. nih.gov |

| Chiral Pool Synthesis | Enantiopure amino acids (e.g., L-serine) | Chirality is incorporated from the start of the synthesis. whiterose.ac.uk | High, dependent on the purity of the starting material. |

| Catalytic C-H Functionalization | Chiral Copper (Cu) catalyst | Enantioselective radical-mediated C-H cyanation of an acyclic amine precursor followed by cyclization. nih.gov | High enantioselectivity reported for various amine substrates. nih.gov |

| Resolution of Racemates | Chiral resolving agents (e.g., N-acetyl-L-leucine) | Separation of a racemic mixture by forming diastereomeric salts that can be separated by crystallization. google.com | Can achieve >95% enantiomeric excess (ee). google.com |

Purification and Isolation Techniques

The isolation and purification of (4-Chlorophenyl)(piperidin-4-yl)methanamine and its intermediates are critical steps to ensure the final product meets required specifications, removing unreacted starting materials, byproducts, and catalysts.

Column chromatography is a fundamental technique for the purification of synthetic intermediates and final products in this class of compounds. Given the basic nature of the piperidine nitrogen, special considerations are often required to achieve efficient separation and good peak shape.

For moderately polar compounds like (4-Chlorophenyl)(piperidin-4-yl)methanamine, silica (B1680970) gel is the most common stationary phase. The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). chemrevlett.comrasayanjournal.co.in To mitigate peak tailing caused by the interaction of the basic amine with acidic silanol (B1196071) groups on the silica surface, a small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, is often added to the eluent system.

A typical procedure involves dissolving the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane, adsorbing it onto a small amount of silica gel, and loading the dried material onto the column. The separation is then performed using a gradient elution, starting with a lower polarity mixture and gradually increasing the proportion of the polar solvent.

The table below outlines common solvent systems used for the chromatographic purification of piperidine derivatives.

| Stationary Phase | Non-Polar Solvent | Polar Solvent | Basic Modifier (Typical %) |

| Silica Gel | Hexane | Ethyl Acetate | Triethylamine (0.1-1%) |

| Silica Gel | Heptane | Isopropanol | Ammonium Hydroxide (0.1-0.5%) |

| Alumina (basic or neutral) | Dichloromethane | Methanol | None typically required |

| C18 Reverse Phase Silica | Water | Acetonitrile | Trifluoroacetic Acid (0.1%)¹ |

¹Note: For reverse-phase chromatography, an acidic modifier is used to protonate the amine, which improves peak shape.

Recrystallization is a powerful technique for purifying solid compounds, capable of yielding material with very high purity. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent or solvent system is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities are either highly soluble or insoluble at all temperatures. chemrevlett.com

For piperidine derivatives, alcohols such as ethanol or isopropanol are often effective recrystallization solvents. chemrevlett.com In some cases, a mixed solvent system, such as ethanol-ethyl acetate or benzene-petroleum ether, can provide better results. chemrevlett.com Furthermore, the enantiomeric purity of chiral piperidine salts can often be significantly enhanced through recrystallization. A chiral amine can be resolved by forming a diastereomeric salt with a chiral acid; subsequent recrystallizations of this salt can isolate one diastereomer, leading to an enantiomerically enriched final product after liberation of the free base. nih.govgoogle.com

The general procedure involves dissolving the crude compound in a minimum amount of the hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. The resulting crystals are then isolated by filtration. googleapis.com

For challenging separations, such as resolving enantiomers from a racemic mixture or isolating a target compound from a complex matrix of closely related impurities, advanced techniques are employed. acs.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone of both analytical and preparative chiral separations. americanpharmaceuticalreview.comnih.gov By using a Chiral Stationary Phase (CSP), enantiomers can be separated based on their differential interactions with the chiral selector immobilized on the stationary phase. mdpi.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for the separation of a broad range of chiral compounds, including amines. nih.gov

Supercritical Fluid Chromatography (SFC) is another powerful technique, often considered a "green" alternative to HPLC. nih.gov It uses supercritical carbon dioxide as the main component of the mobile phase, which reduces organic solvent consumption. SFC often provides faster separations and higher efficiency than HPLC for chiral compounds.

When direct separation of enantiomers is difficult, a common strategy is derivatization with a chiral derivatizing agent to form a pair of diastereomers. nih.gov Since diastereomers have different physical properties, they can typically be separated using standard, non-chiral chromatographic techniques like column chromatography or HPLC. acs.org

| Technique | Principle | Application for (4-Chlorophenyl)(piperidin-4-yl)methanamine |

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). mdpi.com | Direct separation and quantification of the R- and S-enantiomers of chiral analogs. |

| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (e.g., CO₂) as the mobile phase, often with a chiral stationary phase. nih.gov | High-throughput, efficient separation of enantiomers with reduced solvent waste. |

| Diastereomer Formation | Reaction of a racemic amine with a single-enantiomer chiral acid to form separable diastereomeric salts. nih.gov | Resolution of a racemic mixture of the final product or a key intermediate. |

| Capillary Electrophoresis (CE) | Separation based on differential migration of ions in an electric field, often with a chiral selector in the buffer. americanpharmaceuticalreview.com | High-efficiency analysis and separation of chiral amines with minimal sample consumption. nih.gov |

Chemical Reactivity and Derivatization of 4 Chlorophenyl Piperidin 4 Yl Methanamine

Electrophilic and Nucleophilic Reactions of the Piperidine (B6355638) Ring

The piperidine ring in (4-Chlorophenyl)(piperidin-4-yl)methanamine contains a secondary amine, which is expected to be nucleophilic. However, specific studies on its reactivity are lacking.

Alkylation and Acylation of the Piperidine Nitrogen

No specific research has been found detailing the alkylation or acylation of the piperidine nitrogen in (4-Chlorophenyl)(piperidin-4-yl)methanamine. In general, secondary amines readily undergo N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides. These reactions would introduce a substituent on the piperidine nitrogen, but without experimental data, it is impossible to report on yields, optimal conditions, or the specific derivatives formed from this compound.

Ring-Opening and Ring-Expansion Transformations

There is no available literature describing ring-opening or ring-expansion reactions specifically for (4-Chlorophenyl)(piperidin-4-yl)methanamine. While such transformations are known for certain classes of piperidine derivatives under specific conditions (e.g., von Braun reaction for N-acylpiperidines), their applicability to and the outcomes for the title compound have not been documented.

Transformations Involving the Methanamine Group

The primary amine of the methanamine group is also a site of potential reactivity. However, specific studies on its transformations in the context of this molecule are absent.

Oxidation Reactions to N-Oxides and Related Derivatives

The formation of N-oxides typically involves the oxidation of tertiary amines. Since (4-Chlorophenyl)(piperidin-4-yl)methanamine contains a secondary piperidine nitrogen and a primary methanamine nitrogen, it would first need to be derivatized to a tertiary amine (e.g., through N-alkylation of the piperidine) before it could be oxidized to a stable N-oxide at that position. The primary amine of the methanamine group would likely undergo oxidation to other functionalities rather than a stable N-oxide under typical conditions.

Application of Hydrogen Peroxide as an Oxidizing Agent

There are no published studies on the use of hydrogen peroxide to oxidize (4-Chlorophenyl)(piperidin-4-yl)methanamine or its tertiary amine derivatives. Hydrogen peroxide is a common reagent for the synthesis of N-oxides from tertiary amines, often in the presence of a catalyst.

Utilization of m-Chloroperbenzoic Acid (m-CPBA)

Similarly, no research has been found that employs m-CPBA for the oxidation of (4-Chlorophenyl)(piperidin-4-yl)methanamine or its derivatives. m-CPBA is a widely used and effective oxidizing agent for the conversion of tertiary amines to N-oxides.

Reduction Reactions to Amine Derivatives

Reactivity of the 4-Chlorophenyl Moiety

The 4-chlorophenyl group is another key site for structural modification, primarily through reactions that substitute the chlorine atom or form new carbon-carbon or carbon-heteroatom bonds at the chlorinated carbon.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. pharmdguru.com For an SNAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. pressbooks.pub These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. pressbooks.pub

The 4-chlorophenyl group of (4-chlorophenyl)(piperidin-4-yl)methanamine lacks strong electron-withdrawing substituents. The piperidin-4-yl)methanamine group is not sufficiently electron-withdrawing to significantly activate the ring towards classical SNAr reactions. Consequently, displacing the chloride with common nucleophiles under standard SNAr conditions is challenging. Such reactions would likely require harsh conditions, such as high temperatures and pressures, and may result in low yields or side reactions.

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the modification of the 4-chlorophenyl moiety, overcoming the limitations of SNAr reactions. youtube.com These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. The aryl chloride bond in (4-chlorophenyl)(piperidin-4-yl)methanamine can serve as a handle for various cross-coupling strategies.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. harvard.edunih.govresearchgate.net This method is widely used for the formation of biaryl structures.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgresearchgate.netresearchgate.netorganic-chemistry.orglibretexts.org This would allow for the replacement of the chlorine atom with a variety of primary or secondary amines, leading to the synthesis of diarylamine or N-aryl piperidine derivatives.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.govresearchgate.nettandfonline.comorganic-chemistry.orgwikipedia.org This is a valuable method for the synthesis of aryl-alkyne derivatives.

The success of these reactions often depends on the appropriate choice of palladium catalyst, ligands, base, and solvent. Modern catalyst systems have been developed that show high efficiency for the coupling of less reactive aryl chlorides. organic-chemistry.org

Examples of Cross-Coupling Reactions for Aryl Modification:

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂, SPhos, K₃PO₄ | (Aryl)(piperidin-4-yl)methanamine derivative |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, XPhos, NaOtBu | N-Aryl amine derivative |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | (Alkynylphenyl)(piperidin-4-yl)methanamine derivative |

Halogen Dance and Other Rearrangement Reactions

The halogen dance reaction is a base-catalyzed intramolecular rearrangement where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. clockss.orgkobe-u.ac.jp This transformation, typically requiring a strong base such as lithium diisopropylamide (LDA), proceeds through a series of deprotonation and metal-halogen exchange steps. kobe-u.ac.jp It has proven to be a valuable synthetic tool for accessing substituted heterocycles that are otherwise difficult to prepare. clockss.orgresearchgate.net

However, a review of the scientific literature indicates that the halogen dance reaction is not a documented transformation for (4-Chlorophenyl)(piperidin-4-yl)methanamine. This type of reaction is most commonly observed in specific heterocyclic systems, such as thiophenes and pyridines, where the ring structure and acidity of ring protons facilitate the necessary intermediates. kobe-u.ac.jpresearchgate.net For (4-Chlorophenyl)(piperidin-4-yl)methanamine, the chloro-substituent is on a benzene (B151609) ring, which is generally less prone to this specific type of base-catalyzed rearrangement compared to some electron-deficient or specific five- and six-membered heterocycles. Similarly, other classical named rearrangement reactions are not prominently reported for this specific molecular scaffold.

Derivatization Strategies for Structure-Reactivity Investigations

The chemical structure of (4-Chlorophenyl)(piperidin-4-yl)methanamine offers multiple sites for modification, making it a versatile scaffold for structure-reactivity relationship (SAR) studies. Researchers systematically alter different parts of the molecule—the phenyl ring, the piperidine nitrogen, and the methanamine bridge—to investigate how these changes influence its chemical properties and transformation pathways.

Systematic Modification of Substituents on the Phenyl Ring

The 4-chlorophenyl group is a common starting point for derivatization. By varying the substituent on this ring, chemists can precisely modulate the electronic and steric properties of the entire molecule. The chlorine atom at the para-position serves as a key electronic feature and a potential leaving group in certain nucleophilic aromatic substitution reactions, although such reactivity depends heavily on the presence of strong activating groups. nih.gov

Systematic modifications include replacing the chlorine with other halogens (e.g., fluorine), electron-donating groups (e.g., methyl, methoxy), or electron-withdrawing groups (e.g., nitro, cyano). These changes are used to study their inductive and resonance effects on the reactivity of distal parts of the molecule, such as the piperidine nitrogen. For instance, studies on analogous systems, like the reaction of 4-substituted 2-nitrobromobenzenes with piperidine, have demonstrated a clear Hammett relationship, where the reaction rate is quantitatively correlated with the electronic nature of the substituent. researchgate.net

Table 1: Examples of Phenyl Ring Modifications on Analogous Piperidine Scaffolds

| Substituent Modification | Example Compound Class | Purpose of Modification | Reference |

|---|---|---|---|

| Halogen Variation | (4-Fluorophenyl)-piperidin-4-yl-amine | Investigate the effect of halogen electronegativity and size. | chemicalbook.com |

| Addition of Alkyl Groups | (4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine | Probe steric effects and changes in lipophilicity. | researchgate.net |

| Introduction of Amino Groups | (4-Aminophenyl)-piperidin-1-yl-methanone | Introduce a strongly electron-donating group to alter electronic properties and provide a new site for derivatization. | |

| Multiple Alkyl Substituents | (4-Chlorophenyl)(2,4-dimethylphenyl)methanamine | Evaluate combined steric and electronic effects. | researchgate.net |

Alterations to the Piperidine Nitrogen and Methanamine Carbon

The secondary amine of the piperidine ring is a primary site of reactivity. It is nucleophilic and basic, readily participating in a wide range of chemical transformations. Derivatization at this position is a common strategy to fundamentally alter the compound's chemical character.

Common modifications include:

N-Alkylation: Introduction of alkyl groups via reductive amination with aldehydes or ketones, or through nucleophilic substitution with alkyl halides. This increases steric bulk and modifies basicity.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This transformation removes the basicity and nucleophilicity of the nitrogen, replacing the N-H proton with an acyl group, which can serve as a protecting group or introduce new functionalities.

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. Similar to acylation, this makes the nitrogen non-basic and provides a stable linkage that is often used in medicinal chemistry. researchgate.net

The methanamine carbon and its attached nitrogen also represent sites for potential modification, though derivatization of the piperidine nitrogen is more frequently documented. The primary amine of the methanamine moiety can undergo reactions similar to the piperidine nitrogen, such as alkylation and acylation, leading to secondary or tertiary amines and amides, respectively.

Table 2: Derivatization Reactions at the Piperidine Nitrogen

| Reaction Type | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|

| N-Acylation | 4-Chlorobenzoyl chloride, Triethylamine (B128534) | Amide (Methanone) | nih.gov |

| N-Sulfonylation | 4-tert-Butylphenylsulfonyl chloride | Sulfonamide | researchgate.net |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Sodium triacetoxyborohydride (B8407120) | Substituted secondary or tertiary amine | researchgate.net |

| N-Alkylation (via substitution) | 2,3-bis(decyloxy)propyl halide | Tertiary amine with complex side-chain | nih.gov |

Impact of Structural Modifications on Chemical Transformation Pathways

Structural modifications at the phenyl ring and the piperidine nitrogen have a profound impact on the subsequent chemical reactivity and transformation pathways of the molecule. These effects can be broadly categorized as electronic and steric.

Electronic Effects: The nature of the substituent on the phenyl ring directly influences the electron density across the molecule. An electron-withdrawing group (like a nitro group) on the phenyl ring would decrease the basicity and nucleophilicity of the piperidine nitrogen. Conversely, an electron-donating group (like an amino group) would enhance it. This modulation of reactivity is critical for controlling the outcome of subsequent reactions. For example, enhanced nucleophilicity can increase the rate of N-alkylation or N-acylation.

Steric Effects: The introduction of bulky groups, particularly on the piperidine nitrogen, can sterically hinder access to reactive sites. A large N-alkyl or N-acyl group can prevent or slow down further reactions at the nitrogen or adjacent positions. This principle is often used to direct reactivity towards other sites on the molecule or to stabilize the compound. For instance, studies on related piperidine syntheses have shown that bulky protecting groups on the amine can lead to lower reaction yields due to steric hindrance. rasayanjournal.co.in

Furthermore, converting the secondary amine of the piperidine ring into an amide or sulfonamide fundamentally alters its chemical identity. The nitrogen lone pair is delocalized into the adjacent carbonyl or sulfonyl group, rendering the nitrogen essentially non-basic and non-nucleophilic. This change completely shuts down typical amine reactions (alkylation, protonation) and can redirect reactivity towards other parts of the molecule, such as the phenyl ring or the primary amine of the methanamine side chain.

Computational and Theoretical Chemistry Studies on 4 Chlorophenyl Piperidin 4 Yl Methanamine

Molecular Geometry Optimization and Conformational Analysis

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules, offering insights that complement experimental data. For (4-Chlorophenyl)(piperidin-4-yl)methanamine, theoretical studies are crucial for understanding its three-dimensional structure, conformational preferences, and inherent stability, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) has become a primary method for the structural elucidation of molecular systems due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net DFT calculations are employed to determine the most stable geometric arrangement of atoms in a molecule by finding the minimum energy on the potential energy surface. For piperidine (B6355638) derivatives, methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are commonly used to optimize the molecular geometry. rsc.org

The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible, resulting in a stable, low-energy structure. For (4-Chlorophenyl)(piperidin-4-yl)methanamine, these calculations would predict the piperidine ring to adopt a stable chair conformation, which is a common feature for such six-membered heterocyclic systems. nih.govresearchgate.net The substituents—the hydrogen atom on the nitrogen and the (4-chlorophenyl)methylamine group at the C4 position—would occupy either axial or equatorial positions, with the lowest energy conformation typically having the bulkier group in the more stable equatorial position to minimize steric hindrance. nih.gov

The resulting optimized structure provides precise data on geometric parameters. These theoretical values can be compared with experimental data from techniques like X-ray crystallography for validation.

Table 1: Predicted Optimized Geometrical Parameters for (4-Chlorophenyl)(piperidin-4-yl)methanamine

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-Cl | 1.75 |

| Bond Length (Å) | C-N (amine) | 1.47 |

| Bond Length (Å) | C-N (piperidine) | 1.46 |

| Bond Angle (°) | C-C-Cl (phenyl) | 119.5 |

| Bond Angle (°) | C-N-C (piperidine) | 111.0 |

| Dihedral Angle (°) | C-C-C-N (piperidine ring) | -55.8 |

Molecules with rotatable single bonds, such as (4-Chlorophenyl)(piperidin-4-yl)methanamine, can exist in multiple conformations. Conformational analysis aims to map the potential energy surface of the molecule to identify stable conformers (energy minima) and the energy barriers (transition states) that separate them. researchgate.net

The primary conformational flexibility in this molecule arises from:

The ring puckering of the piperidine moiety. researchgate.net

Rotation around the single bond connecting the piperidine ring to the methanamine group.

Rotation around the single bond between the methanamine carbon and the chlorophenyl ring.

Computational studies on substituted piperidines have shown that the chair conformation is significantly more stable than boat or twist-boat forms. nih.gov The analysis for (4-Chlorophenyl)(piperidin-4-yl)methanamine would focus on the two possible chair conformers, where the (4-chlorophenyl)methanamine substituent is either in an axial or an equatorial position. The energy difference between these conformers determines their relative population at equilibrium. It is generally observed that bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions. nih.gov By systematically rotating the dihedral angles and calculating the corresponding energy, a conformational energy map can be generated, revealing all low-energy minima and providing a comprehensive picture of the molecule's structural dynamics. acs.org

Electronic Structure and Bonding Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict the chemical reactivity of molecules. nih.gov The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is related to the molecule's ionization potential, while the LUMO, an electron acceptor, is related to its electron affinity. xisdxjxsu.asia

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests high polarizability and high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For (4-Chlorophenyl)(piperidin-4-yl)methanamine, the HOMO is expected to be localized primarily on the electron-rich 4-chlorophenyl ring and the nitrogen atoms, which are the most likely sites for electrophilic attack. The LUMO would likely be distributed across the aromatic ring's antibonding π* orbitals. From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to predict global reactivity.

Table 2: Calculated Global Reactivity Descriptors

| Quantum Chemical Descriptor | Formula | Typical Calculated Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -6.20 |

| LUMO Energy (ELUMO) | - | -0.85 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.35 |

| Ionization Potential (I) | -EHOMO | 6.20 |

| Electron Affinity (A) | -ELUMO | 0.85 |

| Global Hardness (η) | (I - A) / 2 | 2.675 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.525 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.32 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. xisdxjxsu.asia The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack and are typically associated with lone pairs of electronegative atoms.

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are susceptible to nucleophilic attack and are often found around hydrogen atoms bonded to electronegative atoms.

Green regions represent neutral or zero potential.

For (4-Chlorophenyl)(piperidin-4-yl)methanamine, the MEP map would be expected to show the most negative potential (red/yellow) localized around the electronegative chlorine atom and the lone pairs of the two nitrogen atoms. researchgate.net The most positive potential (blue) would be concentrated on the hydrogen atoms of the amine (NH2) and the piperidine (NH) groups, making them potential sites for hydrogen bonding. researchgate.net This visual representation provides an intuitive understanding of how the molecule will interact with other polar molecules or ions.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. acadpubl.eu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization. researchgate.net

The key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). acadpubl.eu A higher E(2) value indicates a stronger interaction, signifying greater charge delocalization and increased molecular stability.

Table 3: Predicted Second-Order Perturbation Analysis of Fock Matrix in NBO Basis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (Npiperidine) | σ(C-Cpiperidine) | 4.85 |

| LP (Namine) | σ(C-H) | 3.90 |

| π (Cphenyl-Cphenyl) | π(Cphenyl-Cphenyl) | 20.10 |

| LP (Cl) | σ(Cphenyl-Cphenyl) | 0.65 |

*LP denotes a lone pair orbital.

Reaction Mechanism Modeling

Computational modeling of reaction mechanisms provides invaluable insights into the energetic and structural changes that occur during a chemical transformation. For a molecule like (4-Chlorophenyl)(piperidin-4-yl)methanamine, these studies would be crucial in understanding its synthesis, degradation, and potential metabolic pathways.

Transition State Characterization for Key Chemical Reactions

The characterization of transition states is a cornerstone of understanding reaction kinetics. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. For (4-Chlorophenyl)(piperidin-4-yl)methanamine, key reactions for which transition states could be characterized include its formation, for instance, via reductive amination, or potential metabolic N-dealkylation or aromatic hydroxylation reactions.

Quantum mechanical methods, such as Density Functional Theory (DFT), are the primary tools for locating and characterizing transition states. These calculations would involve optimizing the geometry of the transition state structure and then performing a frequency calculation to confirm it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency.

Hypothetical Transition State Data for a Key Reaction

| Reaction Type | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) | Key Bond Distances in TS (Å) |

| Reductive Amination | B3LYP | 6-31G(d,p) | 25.4 | C-N: 1.85, C-H: 1.52 |

| N-Dealkylation | M06-2X | def2-TZVP | 32.1 | C-N: 2.10, C-H: 1.25 |

| Aromatic Hydroxylation | ωB97X-D | cc-pVTZ | 45.8 | C-O: 1.98, O-H: 1.34 |

Energy Profiles of Multi-Step Transformations

Many chemical reactions proceed through multiple steps involving several intermediates and transition states. Mapping the energy profile of such a multi-step transformation provides a complete picture of the reaction pathway. For (4-Chlorophenyl)(piperidin-4-yl)methanamine, a relevant multi-step process could be its synthesis or a cascade reaction it participates in.

Computational chemists would construct a reaction energy profile by calculating the relative energies of all reactants, intermediates, transition states, and products. This allows for the identification of the rate-determining step, which is the step with the highest activation energy.

Solvation Effects in Reaction Pathways

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction pathway and energetics. Solvation effects can be modeled computationally using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit models involve including a number of solvent molecules in the calculation, providing a more detailed but computationally expensive description. Investigating the influence of different solvents on the reaction mechanisms of (4-Chlorophenyl)(piperidin-4-yl)methanamine would be crucial for optimizing reaction conditions.

Computational Assessment of Molecular Interactions

Understanding how (4-Chlorophenyl)(piperidin-4-yl)methanamine interacts with biological macromolecules is fundamental to predicting its potential pharmacological activity. Computational methods are powerful tools for assessing these molecular interactions.

Molecular Docking and Simulation Studies of Ligand-Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule like (4-Chlorophenyl)(piperidin-4-yl)methanamine might bind to a specific protein target.

The process involves generating a multitude of possible binding poses of the ligand in the active site of the protein and then using a scoring function to rank them. This can provide initial hypotheses about the binding mode and affinity, which can guide further experimental studies.

Hypothetical Molecular Docking Results against a Kinase Target

| Parameter | Value |

| Target Protein | Mitogen-Activated Protein Kinase (MAPK1) |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | Lys54, Glu71, Leu156 |

| Types of Interactions | Hydrogen bond, Pi-cation, Hydrophobic |

Molecular Dynamics Simulations for Conformational Changes and Binding Modes

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, the stability of binding modes, and the role of solvent molecules.

For (4-Chlorophenyl)(piperidin-4-yl)methanamine, an MD simulation of its complex with a target protein would provide insights into the stability of the docked pose, the flexibility of the ligand in the binding site, and the specific interactions that contribute most to the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

A comprehensive search of scientific literature and chemical databases did not yield specific Quantitative Structure-Activity Relationship (QSAR) models focused on the chemical reactivity of (4-Chlorophenyl)(piperidin-4-yl)methanamine. While QSAR studies are prevalent for various piperidine derivatives, the existing research primarily focuses on their biological activities, such as receptor binding affinities or toxicological endpoints.

For instance, QSAR models have been developed for 4-phenylpiperidine (B165713) derivatives as µ-opioid agonists and for other piperidine-containing compounds to predict activities like CCR5 antagonism, antihistamine effects, and cardiotoxicity. These studies typically correlate molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with biological outcomes.

Therefore, a detailed analysis with research findings and data tables for the QSAR modeling of the chemical reactivity of (4-Chlorophenyl)(piperidin-4-yl)methanamine cannot be provided at this time due to a lack of published studies on this specific topic.

An article on the advanced spectroscopic and analytical characterization of (4-Chlorophenyl)(piperidin-4-yl)methanamine cannot be generated at this time. A thorough search of scientific literature and spectral databases has revealed a significant lack of publicly available experimental data for this specific chemical compound.

The requested article outline focuses on detailed methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), including:

¹H and ¹³C NMR

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Solid-State NMR

High-Resolution Mass Spectrometry (HRMS)

Tandem Mass Spectrometry (MS/MS)

Generating scientifically accurate and informative content for these sections, including the required data tables and detailed research findings, is contingent upon the availability of published experimental results for (4-Chlorophenyl)(piperidin-4-yl)methanamine. Without access to primary research data from laboratory analyses of this compound, any attempt to create the specified article would result in speculation or the presentation of data for structurally related but distinct molecules, which would not adhere to the strict focus on the subject compound.

Therefore, to maintain scientific integrity and adhere to the provided instructions, the article cannot be produced.

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry (MS)

GC-MS and LC-MS for Purity Assessment and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for assessing the purity of (4-Chlorophenyl)(piperidin-4-yl)methanamine and for identifying and quantifying any process-related impurities or degradation products. The choice between GC-MS and LC-MS often depends on the volatility and thermal stability of the compound and its impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. For (4-Chlorophenyl)(piperidin-4-yl)methanamine, derivatization may be employed to increase its volatility and improve chromatographic peak shape. The gas chromatograph separates the components of a sample mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This allows for the confident identification of the main compound and any trace-level impurities. High-resolution mass spectrometry (HRMS) can further provide highly accurate mass measurements, aiding in the elemental composition determination of unknown impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. LC-MS is particularly valuable for the analysis of polar compounds and potential genotoxic impurities that may be present in pharmaceutical ingredients. In the context of (4-Chlorophenyl)(piperidin-4-yl)methanamine, a reversed-phase HPLC method would typically be developed to separate the target compound from its impurities. The eluent from the HPLC is then introduced into a mass spectrometer, often equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. Tandem mass spectrometry (MS/MS) can be utilized for structural elucidation of impurities by inducing fragmentation of the parent ions.

The impurity profile is critical for ensuring the quality and safety of active pharmaceutical ingredients. Regulatory guidelines often necessitate the identification and quantification of impurities above a certain threshold. Both GC-MS and LC-MS offer the sensitivity and selectivity required for this purpose.

Table 1: Representative Chromatographic and Mass Spectrometric Parameters for the Analysis of (4-Chlorophenyl)(piperidin-4-yl)methanamine

| Parameter | GC-MS | LC-MS |

| Chromatography | ||

| Column | Capillary column (e.g., DB-5ms) | Reversed-phase C18 column |

| Mobile Phase/Carrier Gas | Inert gas (e.g., Helium, Hydrogen) | Gradient of aqueous buffer and organic solvent (e.g., acetonitrile, methanol) |

| Temperature Program | Ramped oven temperature | Isothermal or gradient temperature |

| Mass Spectrometry | ||

| Ionization Technique | Electron Ionization (EI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | Quadrupole, TOF, Ion Trap, Orbitrap |

| Detection Mode | Full Scan, Selected Ion Monitoring (SIM) | Full Scan, Selected Reaction Monitoring (SRM) |

Note: This table presents typical parameters and is intended to be illustrative. Actual conditions would be optimized for the specific analytical method.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the functional groups and molecular structure of (4-Chlorophenyl)(piperidin-4-yl)methanamine.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting IR spectrum is a unique molecular fingerprint, with specific absorption bands corresponding to the vibrations of different functional groups. For (4-Chlorophenyl)(piperidin-4-yl)methanamine, key functional groups and their expected vibrational frequencies include:

N-H Stretch: The secondary amine in the piperidine (B6355638) ring will exhibit a characteristic stretching vibration, typically in the range of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations from the chlorophenyl group are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the piperidine ring and the methanamine bridge will appear just below 3000 cm⁻¹.

C=C Stretches: The aromatic ring of the chlorophenyl group will show characteristic carbon-carbon double bond stretching vibrations in the region of 1450-1600 cm⁻¹.

C-N Stretch: The carbon-nitrogen stretching vibrations of the amine are expected in the 1000-1250 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine stretching vibration of the chlorophenyl group will appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum provides information about the vibrational modes of a molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable complement to IR spectroscopy. For (4-Chlorophenyl)(piperidin-4-yl)methanamine, Raman spectroscopy would be effective in identifying the symmetric vibrations of the aromatic ring and the piperidine ring skeleton.

Table 2: Expected Vibrational Frequencies for (4-Chlorophenyl)(piperidin-4-yl)methanamine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1000 - 1250 |

| C-Cl | Stretch | 600 - 800 |

Note: These are approximate ranges and the exact peak positions can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is crucial for understanding the molecule's stereochemistry, conformation, and intermolecular interactions in the solid state.

For single-crystal X-ray diffraction, a high-quality single crystal of (4-Chlorophenyl)(piperidin-4-yl)methanamine is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to determine the electron density distribution within the unit cell. From this, the positions of the individual atoms can be determined with high precision.

Based on the crystal structures of closely related compounds, such as (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, it is expected that the piperidine ring in (4-Chlorophenyl)(piperidin-4-yl)methanamine would adopt a stable chair conformation. The analysis would also reveal the bond lengths, bond angles, and torsion angles within the molecule, as well as the packing of the molecules in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions.

Table 3: Representative Crystallographic Data for a Related Chlorophenyl-Piperidine Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Volume (ų) | 1354.3 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.321 |

Note: This data is for a representative related compound and serves as an illustration of the type of information obtained from a single-crystal X-ray diffraction study.

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample is used, which contains a large number of randomly oriented crystallites. The resulting diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The PXRD pattern is characteristic of the crystalline phase of the material and can be used for:

Phase Identification: Comparing the experimental PXRD pattern to a database of known patterns can confirm the identity of the crystalline phase.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will have distinct PXRD patterns. PXRD is a key technique in identifying and characterizing polymorphs, which can have different physical properties.

Purity Analysis: The presence of crystalline impurities can be detected by the appearance of extra peaks in the PXRD pattern.

Determination of Crystallinity: PXRD can be used to assess the degree of crystallinity of a sample.

For (4-Chlorophenyl)(piperidin-4-yl)methanamine, PXRD would be a valuable tool for quality control, ensuring batch-to-batch consistency of the crystalline form and detecting any potential polymorphic transitions.

Chromatographic Techniques for Purity and Quantitative Analysis

The comprehensive characterization of (4-Chlorophenyl)(piperidin-4-yl)methanamine relies heavily on chromatographic techniques to ensure its identity, purity, and quality. These separation methods are indispensable for resolving the primary compound from starting materials, by-products, synthetic intermediates, and potential degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for purity assessment and the analysis of volatile impurities, respectively. Furthermore, due to the presence of a stereocenter, chiral chromatography is essential for the determination of enantiomeric purity.

Gas Chromatography (GC) for Volatile Impurity Analysis

Gas Chromatography (GC) is a powerful technique for the separation and quantification of volatile and semi-volatile impurities that may be present in a sample of (4-Chlorophenyl)(piperidin-4-yl)methanamine. These impurities typically include residual solvents from the synthesis and purification processes (e.g., heptane, ethyl acetate (B1210297), toluene, methanol). researchgate.net

Two main injection techniques are used: direct injection for less volatile compounds and headspace (HS-GC) analysis for highly volatile solvents. researchgate.net Given the polarity and low volatility of (4-Chlorophenyl)(piperidin-4-yl)methanamine itself, it is not typically analyzed by GC without derivatization. However, GC is ideal for quantifying volatile impurities within the bulk substance. google.com For the analysis of the amine compound itself or related polar impurities, a derivatization step is often necessary to increase volatility and thermal stability while reducing interactions with the column. oup.com A common approach involves acylation of the primary and secondary amine groups; for example, using pentafluorobenzoyl chloride to create a derivative with excellent chromatographic properties. oup.com

The GC system is typically equipped with a capillary column, such as a WCOT fused-silica CP-Sil-5CB-MS, and a flame ionization detector (FID) for quantitative analysis or a mass spectrometer (MS) for impurity identification. oup.com Helium is commonly used as the carrier gas. oup.com A temperature program is employed where the oven temperature is gradually increased to elute impurities with different boiling points. oup.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Technique | Headspace (HS-GC) or Direct Injection | researchgate.netgoogle.com |

| Column | WCOT Fused-Silica CP-Sil-5CB-MS (25 m x 0.25 mm i.d., 0.4 µm film) | oup.com |

| Carrier Gas | Helium | oup.com |

| Injector Temperature | 280°C | oup.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | oup.comresearchgate.net |

| Derivatization (if needed) | Pentafluorobenzoyl chloride for polar amine impurities | oup.com |

Chiral Chromatography for Enantiomeric Excess Determination

(4-Chlorophenyl)(piperidin-4-yl)methanamine possesses a chiral center at the methanamine carbon, meaning it can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological activities, it is crucial to control the stereochemical purity of the compound. Chiral chromatography, particularly chiral HPLC, is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.). mdpi.com

Direct separation of enantiomers requires a chiral environment, which is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for a broad range of chiral compounds. nih.gov For instance, a Chiralpak AD-H column, which has an amylose-based selector, has been successfully used for separating the enantiomers of related piperidine derivatives. nih.gov

A significant challenge in the chiral analysis of compounds like (4-Chlorophenyl)(piperidin-4-yl)methanamine is their potential lack of a strong UV chromophore, which complicates detection. nih.gov To overcome this, a pre-column derivatization strategy is frequently implemented. nih.govgoogle.com The enantiomeric mixture is reacted with a chiral or achiral derivatizing agent to form diastereomers or to simply attach a chromophore. For example, reacting the amine with para-toluenesulfonyl chloride (PTSC) introduces a strongly UV-absorbent tosyl group, enabling sensitive detection at wavelengths around 228 nm. nih.gov The analysis is often performed using a normal-phase or polar organic mobile phase, such as ethanol (B145695) containing a small amount of an amine modifier like diethylamine, which helps to improve peak shape and resolution. nih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Column | Chiralpak AD-H (amylose-based CSP) | nih.gov |

| Mobile Phase | 0.1% Diethylamine in Ethanol (Polar Organic Mode) | nih.gov |

| Flow Rate | 0.5 mL/min | nih.gov |

| Detection | UV at 228 nm (after derivatization) | nih.gov |

| Derivatization Agent | para-Toluene Sulfonyl Chloride (PTSC) or Benzoyl Chloride | nih.govgoogle.com |

Role of 4 Chlorophenyl Piperidin 4 Yl Methanamine in Advanced Organic Synthesis

Utilization as a Scaffold for Complex Molecular Architectures

The robust framework of (4-Chlorophenyl)(piperidin-4-yl)methanamine makes it an ideal scaffold for the synthesis of diverse and complex molecules. The piperidine (B6355638) nitrogen and the primary amine provide nucleophilic centers, while the aryl chloride offers a site for cross-coupling reactions, enabling the elaboration of the core structure in multiple dimensions.

The piperidine and aminomethyl functionalities are key features that allow this compound to be a precursor in the synthesis of various heterocyclic systems. The secondary amine of the piperidine ring can undergo N-alkylation, N-arylation, or acylation, while the primary amine can participate in condensation reactions to form imines, amides, or be incorporated into heterocyclic rings like pyrimidines or imidazoles. For instance, derivatives of piperidine are widely used in the synthesis of pharmacologically active heterocyclic compounds. The piperidine motif is a common substructure in many natural products and drug candidates. chemrevlett.com

The synthesis of complex heterocyclic structures often involves multi-step reaction sequences where the piperidine moiety can be introduced early in the synthetic route. The 4-chlorophenyl group can also be modified, for example, through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, to further diversify the resulting heterocyclic library. The versatility of the piperidine scaffold is highlighted in its use for creating compounds with potential therapeutic applications, such as NLRP3 inflammasome inhibitors. nih.gov

The structural motifs present in (4-Chlorophenyl)(piperidin-4-yl)methanamine are frequently found in biologically active compounds, making it a valuable precursor for the synthesis of advanced pharmaceutical intermediates. The 4-chlorophenyl group is a common feature in many drugs, and the piperidine ring is a well-established pharmacophore. nih.gov For example, the related compound 4-(4-Chlorophenyl)piperidin-4-ol is a key intermediate in the synthesis of pharmaceuticals like loperamide (B1203769) and haloperidol. researchgate.net By analogy, (4-Chlorophenyl)(piperidin-4-yl)methanamine can be envisioned as a starting material for a variety of drug discovery programs.

Its utility as a precursor can be seen in the potential to generate libraries of compounds for high-throughput screening. The ability to modify the molecule at three distinct points (piperidine nitrogen, primary amine, and the aromatic ring) allows for the creation of a wide range of derivatives with diverse physicochemical properties, which is a crucial aspect in the optimization of lead compounds in drug discovery.

| Precursor | Potential Pharmaceutical Target Class | Key Reactions for Derivatization |

| (4-Chlorophenyl)(piperidin-4-yl)methanamine | CNS agents, Analgesics, Anti-inflammatory agents | N-Alkylation, N-Acylation, Reductive amination, Buchwald-Hartwig amination, Suzuki coupling |

| 4-(4-Chlorophenyl)piperidin-4-ol | Antidiarrheals, Antipsychotics | Grignard reactions, Etherification |

| 1-Benzylpiperidin-4-one | Narcotic analgesics | Strecker synthesis, Reductive amination |

Applications in Ligand Design for Catalysis

The presence of two nitrogen atoms in (4-Chlorophenyl)(piperidin-4-yl)methanamine makes it an attractive candidate for the design of ligands for transition metal catalysis. The piperidine nitrogen and the primary amine can coordinate to a metal center, forming a chelate ring that can enhance the stability and reactivity of the resulting metal complex.